2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
Overview
Description
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C11H12ClNO5S and its molecular weight is 305.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, a study introduced a facile and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, highlighting the preparation of derivatives like 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid using 2-morpholinoethan-1-amine. The synthesis process was underscored by its high yield, purity, and the adoption of water and sodium carbonate as HCl scavengers, making it eco-friendly (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Biochemistry and Pharmacology
In the realm of biochemistry and pharmacology, derivatives of this compound have been explored for their ability to activate heme-oxidized soluble guanylyl cyclase (sGC), an important enzyme in cellular signaling. Studies have shown that specific derivatives can activate sGC in a concentration-dependent and quickly reversible manner. This activation is noteworthy because it is potentiated, rather than inhibited, by heme-iron oxidants, suggesting a novel mechanism of action and potential therapeutic applications, particularly in vasodilation and blood pressure regulation (Schindler et al., 2006).
Chemical Reactions and Mechanisms
Research has also delved into the chemical behaviors and reaction mechanisms involving this compound derivatives. Studies have demonstrated intricate reactions like copper-mediated ortho C-H bond sulfonylation with sodium sulfinates, presenting a sophisticated chemical interplay that results in the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Another study described an unexpected result from the reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholin-4-amine, catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).
Properties
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHUHLKBKFDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245796 | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109029-96-1 | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109029-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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